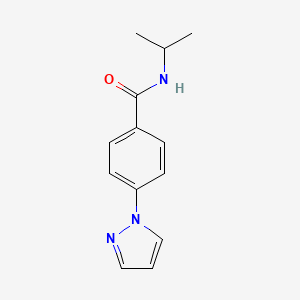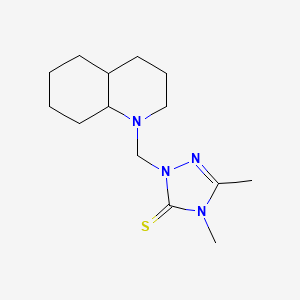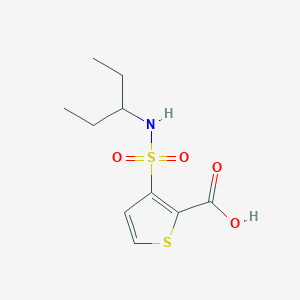![molecular formula C16H15NO3 B7463162 3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one](/img/structure/B7463162.png)
3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one, also known as CX546, is a compound that belongs to the class of positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The AMPA receptor is a subtype of ionotropic glutamate receptors that are involved in synaptic plasticity, learning, and memory. CX546 has been shown to enhance the activity of the AMPA receptor, leading to improved cognitive function in animal models and human clinical trials.
作用机制
3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one acts as a PAM of the AMPA receptor, enhancing the activity of the receptor by increasing the affinity of the receptor for glutamate, the endogenous ligand of the receptor. This leads to an increase in the amplitude and duration of the excitatory postsynaptic currents (EPSCs) mediated by the AMPA receptor, resulting in enhanced synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one has been shown to enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory, in the hippocampus, a brain region critical for memory consolidation. 3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one has also been shown to increase the release of acetylcholine, a neurotransmitter involved in cognitive function, in the prefrontal cortex, another brain region critical for cognitive function.
实验室实验的优点和局限性
3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one has several advantages as a research tool for studying the role of the AMPA receptor in synaptic plasticity and cognitive function. 3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one is highly selective for the AMPA receptor and does not interact with other ionotropic glutamate receptors. 3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one is also orally bioavailable, allowing for easy administration in animal models and human clinical trials. However, 3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one has some limitations as a research tool, including its relatively short half-life and the potential for off-target effects at high concentrations.
未来方向
There are several potential future directions for research on 3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one and other PAMs of the AMPA receptor. One area of research is the development of more selective and potent PAMs that target specific subtypes of the AMPA receptor. Another area of research is the investigation of the role of PAMs in synaptic plasticity and learning and memory in different brain regions and in different animal models. Finally, the potential therapeutic applications of PAMs in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia warrant further investigation.
合成方法
The synthesis of 3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one involves several steps, starting with the reaction of 7-azabicyclo[2.2.1]heptane with 4-chloro-3-nitrobenzoic acid to form the corresponding nitro compound. The nitro compound is then reduced to the amine using palladium on carbon as a catalyst. The amine is then reacted with 4,7-dichloro-6-nitrobenzofuranone to form 3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one.
科学研究应用
3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one has been extensively studied for its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). Animal studies have shown that 3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one improves cognitive function and memory in a dose-dependent manner. Human clinical trials have also demonstrated the safety and efficacy of 3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one in improving cognitive function in healthy individuals and patients with cognitive impairment.
属性
IUPAC Name |
3-(7-azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-15(17-11-5-6-12(17)8-7-11)13-9-10-3-1-2-4-14(10)20-16(13)19/h1-4,9,11-12H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCZQRJDVJUSSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1N2C(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile](/img/structure/B7463080.png)


![4-(2-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7463091.png)
![N-carbamoyl-2-phenyl-2-[2-propoxy-5-(trifluoromethyl)anilino]acetamide](/img/structure/B7463103.png)
![N-[(2-methoxyphenyl)methyl]-N-methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B7463105.png)
![1-[2-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one](/img/structure/B7463108.png)



![N-[2-(4-chlorophenyl)ethyl]-1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7463140.png)
![5-benzyl-3-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B7463149.png)
![N-[2-[4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxybenzamide](/img/structure/B7463163.png)
![1-[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]pyrrolidin-2-one](/img/structure/B7463167.png)